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An In-depth Technical Guide on the Toxicological and Ecotoxicological Effects of

Tributylphenyltin

Disclaimer: Scientific literature containing specific quantitative toxicological and

ecotoxicological data for Tributylphenyltin (TBPT) is limited. Much of the detailed mechanistic

and quantitative information available pertains to the closely related and more extensively

studied compound, Tributyltin (TBT). This guide provides available information on TBPT and

extrapolates potential effects based on the toxicological profile of TBT, which should be

considered a close analogue.

Introduction
Tributylphenyltin (TBPT), with the chemical formula C₁₈H₃₂Sn, is an organotin compound.

Like other tributyltin compounds, it is recognized for its high toxicity. While historically, tributyltin

compounds were widely used as biocides in antifouling paints for marine vessels, their use has

been largely restricted due to their severe impact on the marine environment. This document

provides a comprehensive overview of the known and anticipated toxicological and

ecotoxicological effects of Tributylphenyltin, intended for researchers, scientists, and drug

development professionals.

Toxicological Effects
The primary target organs for Tributylphenyltin toxicity in mammals are the immune system

and the central nervous system (CNS). It is also recognized as a reproductive toxicant.[1]
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Acute Toxicity
Tributylphenyltin is classified as having high acute toxicity upon oral ingestion and moderate

acute toxicity through dermal contact.[1]

Table 1: Acute Toxicity Data for Tributylphenyltin and Related Compounds

Compound Test Species Route LD₅₀/LC₅₀ Reference

Tributylphenyl

tin

Acute Oral

Toxicity
- Oral Category 3 [1]

Tributylphenyl

tin

Acute Dermal

Toxicity
- Dermal Category 4 [1]

Tributyltin

Oxide (TBTO)
LD₅₀ Rat Oral 148 mg/kg [2]

Tributyltin

Oxide (TBTO)
LD₅₀ Rabbit Dermal 11,700 mg/kg [3]

Tributyltin

Chloride

(TBTCl)

24h LC₅₀

Sparus

aurata

(embryos)

Water 28.3 µg/L [4]

Triphenyltin

Chloride

(TPTCl)

24h LC₅₀

Sparus

aurata

(embryos)

Water 34.2 µg/L [4]

Immunotoxicity
Tributyltin compounds are potent immunotoxicants, primarily affecting the thymus and spleen,

leading to immunosuppression.[2][5] Exposure to TBT has been shown to cause thymic

atrophy and a reduction in circulating lymphocytes in fish.[6] In mice, oral administration of

tributyltin chloride resulted in atrophy of the thymus and spleen and significantly suppressed

both humoral and cellular immune responses.[5]

At the cellular level, TBT alters the secretion of cytokines from human immune cells. For

instance, TBT can either block or elevate the secretion of the pro-inflammatory cytokine
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Interleukin-1 beta (IL-1β), depending on the concentration and duration of exposure.[7][8][9]

This dysregulation of cytokine production can disrupt immune homeostasis.

Neurotoxicity
Organotin compounds, including TBT, are known neurotoxicants.[10] Chronic exposure to low

levels of TBT has been shown to induce brain functional damage in fish.[8] The proposed

mechanisms for TBT-induced neurotoxicity include the disruption of chloride ion homeostasis in

neurons, which can interfere with GABAergic systems and is particularly detrimental during

early neuronal development.[10] TBT may also induce oxidative stress in neuronal cells by

reducing estrogen levels, which in turn impairs the Akt signaling pathway and downregulates

antioxidant enzymes.[11]

Endocrine Disruption
Tributyltin compounds are well-documented endocrine-disrupting chemicals (EDCs).[6][12]

They can interfere with the endocrine system through various mechanisms, including:

Inhibition of Aromatase: TBT can inhibit the enzyme aromatase, which is responsible for

converting androgens to estrogens. This disruption can lead to masculinization effects, most

notably the development of male sexual characteristics in female gastropods, a phenomenon

known as "imposex".[6][13]

Receptor Binding: TBT has been shown to bind to and activate the Retinoid X Receptor

(RXR) and Peroxisome Proliferator-Activated Receptor gamma (PPARγ).[14] The activation

of the RXR-PPARγ heterodimer is a key mechanism underlying many of the adverse effects

of organotins. TBT can also act as an antagonist of human estrogen receptors (ERs).[6][15]

The endocrine-disrupting effects of TBT can lead to reproductive and developmental

abnormalities.[13]

Ecotoxicological Effects
Tributylphenyltin is classified as very toxic to aquatic life with long-lasting effects.[1] The

ecotoxicity of tributyltin compounds is most pronounced in aquatic environments due to their

historical use in antifouling paints.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 13 Tech Support

https://digitalscholarship.tnstate.edu/dissertations/AAI1567563/
https://pubmed.ncbi.nlm.nih.gov/25382723/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4424187/
https://pubmed.ncbi.nlm.nih.gov/20659539/
https://pubmed.ncbi.nlm.nih.gov/25382723/
https://pubmed.ncbi.nlm.nih.gov/20659539/
https://www.frontiersin.org/journals/endocrinology/articles/10.3389/fendo.2017.00366/full
https://www.mdpi.com/2305-6304/11/8/696
https://pubmed.ncbi.nlm.nih.gov/29119384/
https://www.mdpi.com/2305-6304/11/8/696
https://pubmed.ncbi.nlm.nih.gov/21388611/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2672886/
https://www.mdpi.com/2305-6304/11/8/696
https://pmc.ncbi.nlm.nih.gov/articles/PMC7063331/
https://pubmed.ncbi.nlm.nih.gov/21388611/
https://www.benchchem.com/product/b1297740?utm_src=pdf-body
https://www.fishersci.com/store/msds?partNumber=AC370230500&productDescription=TRIBUTYLPHENYLTIN+50GR&vendorId=VN00032119&countryCode=US&language=en
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1297740?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Effects on Aquatic Invertebrates
Aquatic invertebrates, particularly mollusks, are extremely sensitive to TBT. The most well-

known effect is the induction of imposex in female gastropods at very low concentrations (in the

nanogram per liter range).[16] TBT is also toxic to the embryonic and larval stages of many

aquatic invertebrates, affecting their development and survival.[16] The bioaccumulation of TBT

in marine invertebrates is a significant concern, as it can be transferred up the food chain.[17]

Effects on Fish
TBT is also highly toxic to fish, especially during early life stages. Studies on zebrafish embryos

have shown that TBT can cause coagulation, decreased heartbeat, and mortality at

concentrations in the low ng/L range.[18][19] The 96-hour LC₅₀ for TBT in zebrafish embryos

was found to be 5.2 ng/L.[18][19] In adult fish, chronic exposure to TBT can lead to

neurotoxicity and reproductive impairments.[8][13]

Table 2: Ecotoxicity Data for Tributyltin Compounds

Compound Species Endpoint Value Reference

Tributyltin (TBT)

Danio rerio

(zebrafish)

embryo

96h LC₅₀ 5.2 ng/L [18][19]

Tributyltin

Chloride (TBTCl)

Sparus aurata

(gilthead

seabream)

embryo

24h LC₅₀ 28.3 µg/L [4]

Triphenyltin

Hydroxide

(TPhTH)

Rhamdia quelen

(silver catfish)

juvenile

96h LC₅₀ 9.73 µg/L [20][21]

Tributyltin (TBT)
Nucella lapillus

(dog whelk)

Imposex

induction
~1 ng/L [16]

Experimental Protocols
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Detailed experimental protocols for Tributylphenyltin are not readily available in the public

domain. The following are generalized protocols based on studies conducted with other

tributyltin compounds.

Acute Oral Toxicity Study (based on OECD Guideline
425)

Objective: To determine the acute oral toxicity (LD₅₀) of a substance.

Test Animals: Typically, adult female rats are used.

Procedure: A single animal is dosed at a defined starting level. The outcome for this animal

(survival or death) determines the dose for the next animal (either higher or lower). This

sequential dosing continues until the criteria for stopping are met.

Observation Period: Animals are observed for up to 14 days for signs of toxicity and

mortality.

Data Analysis: The LD₅₀ is calculated using appropriate statistical methods.

Fish Embryo Acute Toxicity (FET) Test (based on OECD
Guideline 236)

Objective: To determine the acute toxicity of chemicals to the embryonic stages of fish.

Test Organism: Fertilized eggs of zebrafish (Danio rerio) are commonly used.

Procedure: Newly fertilized eggs are exposed to a range of concentrations of the test

substance in a static or semi-static system.

Exposure Duration: The test typically lasts for 96 hours.

Endpoints: Observations are made for mortality and specific developmental abnormalities at

defined time points. The LC₅₀ is determined at the end of the exposure period.

Immunotoxicity Study in Rodents
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Objective: To assess the potential immunotoxic effects of a substance following repeated

exposure.

Test Animals: Mice or rats are commonly used.

Procedure: Animals are administered the test substance (e.g., by oral gavage) daily for a

period of 28 days at multiple dose levels.

Endpoints:

General Toxicity: Body weight, food consumption, and clinical signs are monitored.

Immunological Parameters: At the end of the study, the weights of the thymus and spleen

are recorded. Blood is collected for hematology and analysis of immune cell populations.

Functional assays such as the plaque-forming cell (PFC) assay (for humoral immunity)

and delayed-type hypersensitivity (DTH) response (for cell-mediated immunity) can be

performed.[5]

Histopathology: Thymus, spleen, and other lymphoid tissues are examined for any

treatment-related changes.

Signaling Pathways and Mechanisms of Action
The precise signaling pathways affected by Tributylphenyltin are not well-elucidated.

However, based on studies with TBT, several key pathways are likely targets.

Endocrine Disruption Signaling
TBT is known to activate the RXR-PPARγ heterodimer. This interaction is a molecular initiating

event that can lead to a cascade of downstream effects, including altered gene expression

related to lipid metabolism and adipogenesis.
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Caption: Proposed mechanism of Tributylphenyltin-induced endocrine disruption via RXR-

PPARγ activation.

Immunotoxicity Signaling (MAPK Pathway)
TBT has been shown to activate Mitogen-Activated Protein Kinase (MAPK) pathways, such as

p38 and p44/42 (ERK1/2), in immune cells. This activation can lead to the dysregulated

production of inflammatory cytokines like IL-1β.
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Caption: Simplified MAPK signaling pathway potentially activated by Tributylphenyltin in

immune cells.

Analytical Methods
The detection and quantification of organotin compounds like Tributylphenyltin in

environmental and biological samples typically involve chromatographic techniques coupled

with sensitive detectors.

Sample Preparation
Extraction: Extraction from solid matrices (sediment, tissue) often uses organic solvents,

sometimes with the aid of sonication or microwave-assisted extraction. Liquid-liquid

extraction or solid-phase extraction (SPE) is used for water samples.[22][23]

Derivatization: To increase their volatility for gas chromatography, organotin compounds are

often derivatized, for example, by ethylation with sodium tetraethylborate.[22]

Analytical Instrumentation
Gas Chromatography-Mass Spectrometry (GC-MS): This is a common and powerful

technique for the separation and identification of organotin compounds.[24]

High-Performance Liquid Chromatography (HPLC) coupled with Inductively Coupled Plasma

Mass Spectrometry (ICP-MS): This method offers high sensitivity and specificity for the

analysis of organotin species.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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